

Technical Support Center: Troubleshooting Aggregation in Protein Formulations with Tween 85

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Compound of Interest

Compound Name: Tween 85

Cat. No.: B12389358

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Welcome to the technical support center for troubleshooting protein aggregation issues in formulations containing **Tween 85**. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving common challenges encountered during biopharmaceutical formulation development.

Frequently Asked Questions (FAQs)

Q1: What is **Tween 85** and why is it used in protein formulations?

Tween 85, also known as Polysorbate 85, is a non-ionic surfactant used as an excipient in biopharmaceutical formulations. Its primary function is to stabilize proteins and prevent aggregation.^[1] It achieves this by reducing interfacial tension, preventing protein adsorption to surfaces, and interacting with hydrophobic regions on the protein surface to inhibit self-association.^{[2][3]}

Q2: What is the Critical Micelle Concentration (CMC) of **Tween 85** and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules self-assemble into micelles. While a precise CMC value for pure **Tween 85** in a simple aqueous solution is not readily available in the provided search results, its HLB (Hydrophile-Lipophile Balance) value is approximately 11.0, indicating it is dispersible in water.^[4] For other polysorbates like Tween 80, the CMC is around 0.012 mM. The CMC is a critical parameter

because surfactant activity changes significantly above this concentration. However, studies have shown that polysorbates can protect against agitation-induced aggregation even at concentrations below their CMC.[5]

Q3: What are the common causes of protein aggregation in formulations containing **Tween 85**?

Protein aggregation in the presence of **Tween 85** can be attributed to several factors:

- **Inadequate Concentration of Tween 85:** The concentration of **Tween 85** may be too low to effectively cover hydrophobic interfaces and prevent protein-protein interactions.
- **Degradation of Tween 85:** Polysorbates can degrade over time through oxidation and hydrolysis. Degradation products, such as fatty acids and peroxides, can induce protein aggregation.[6]
- **Formulation Composition:** Other excipients in the formulation, the pH, and the ionic strength of the buffer can all influence protein stability and the effectiveness of **Tween 85**.
- **Environmental Stress:** Exposure to mechanical stress (e.g., agitation, pumping), thermal stress (e.g., high temperatures, freeze-thaw cycles), or light can induce protein unfolding and subsequent aggregation.
- **Long-Term Storage:** While Tween surfactants can prevent short-term, agitation-induced aggregation, they have been observed to sometimes promote aggregation and oxidation during long-term storage.[7][8]

Q4: How can I tell if **Tween 85** is the cause of my protein aggregation problem?

A systematic troubleshooting approach is necessary. This involves analyzing your formulation with and without **Tween 85** under various stress conditions. If aggregation is significantly worse in the absence of **Tween 85** during agitation but appears or worsens during long-term storage in its presence, the surfactant's stability or its interaction with the protein over time might be the issue. Characterizing the nature of the aggregates and analyzing the integrity of the **Tween 85** in your formulation can provide further clues.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common aggregation issues in protein formulations containing **Tween 85**.

Problem 1: Protein aggregation is observed immediately after formulation or during short-term handling (e.g., agitation, filtration).

Possible Cause	Suggested Solution
Insufficient Tween 85 Concentration	Increase the concentration of Tween 85 in your formulation. A typical starting range for polysorbates is 0.01% to 0.1% (w/v).[9] Perform a concentration-response study to determine the optimal concentration for your specific protein.
Suboptimal Formulation pH	Ensure the pH of your formulation is at a point where your protein is most stable. This is typically at least one pH unit away from the protein's isoelectric point (pI).
Inappropriate Ionic Strength	Optimize the salt concentration in your buffer. Salts can help to shield charges and prevent electrostatic interactions that may lead to aggregation.

Problem 2: Protein aggregation appears or increases during long-term storage.

Possible Cause	Suggested Solution
Tween 85 Degradation (Oxidation/Hydrolysis)	Use high-purity Tween 85 with low peroxide levels. Consider storing your formulation under an inert gas (e.g., nitrogen or argon) to minimize oxidation. Protect your formulation from light. Analyze for the presence of Tween 85 degradants.
Suboptimal Storage Temperature	Evaluate the stability of your formulation at different storage temperatures. For many proteins, storage at 2-8°C is optimal. Avoid repeated freeze-thaw cycles.
Interaction with Other Excipients	Re-evaluate the compatibility of all excipients in your formulation. Some excipients may accelerate the degradation of Tween 85 or directly impact protein stability.

Quantitative Data Summary

The following tables summarize key quantitative data for **Tween 85** and related polysorbates.

Table 1: Physicochemical Properties of **Tween 85**

Property	Value	Reference
Synonyms	Polysorbate 85, Polyoxyethylene (20) sorbitan trioleate	[1]
CAS Number	9005-70-3	[10]
Molecular Weight	~1839 g/mol	[11]
Density	~1.00-1.05 g/mL at 25°C	[4]
Viscosity	0.20-0.40 Pa·s at 25°C	[4]
HLB Value	11.0	[4]
Solubility	Dispersible in water	[4]

Table 2: Critical Micelle Concentrations (CMC) of Common Polysorbates

Polysorbate	CMC (mM) at 25°C	Reference
Tween 20	0.06	
Tween 80	0.012	
Tween 85	Not explicitly found in searches, but expected to be low.	

Experimental Protocols

Detailed methodologies for key experiments to characterize protein aggregation are provided below.

Size-Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Methodology:

- System Preparation:
 - Equilibrate an appropriate SEC column (e.g., with a pore size suitable for the size range of your protein and its expected aggregates) with a mobile phase that is compatible with your protein and formulation.
 - The mobile phase should be filtered and degassed. A common mobile phase is phosphate-buffered saline (PBS) at a pH where the protein is stable.
- Sample Preparation:
 - Filter the protein sample through a low-protein-binding 0.22 µm filter before injection to remove any large particulates that could clog the column.
 - Ensure the sample concentration is within the linear range of the detector.
- Chromatographic Run:
 - Inject a defined volume of the sample onto the column.
 - Run the separation at a constant flow rate.
 - Monitor the elution profile using a UV detector, typically at 280 nm for proteins.
- Data Analysis:
 - Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
 - Calculate the percentage of each species relative to the total peak area.

Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the formulation, providing information on the presence of aggregates.

Methodology:

- Sample Preparation:

- Filter the sample through a DLS-compatible filter (e.g., 0.02 μm) to remove dust and other extraneous particles.
- Pipette the filtered sample into a clean, dust-free cuvette.
- Instrument Setup:
 - Set the instrument to the appropriate temperature for your sample.
 - Enter the viscosity and refractive index of your buffer.
- Measurement:
 - Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
 - Perform multiple measurements to ensure reproducibility.
- Data Analysis:
 - Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
 - Look for the presence of larger species, which indicate aggregation. The polydispersity index (PDI) provides an indication of the width of the size distribution.

Micro-Flow Imaging (MFI)

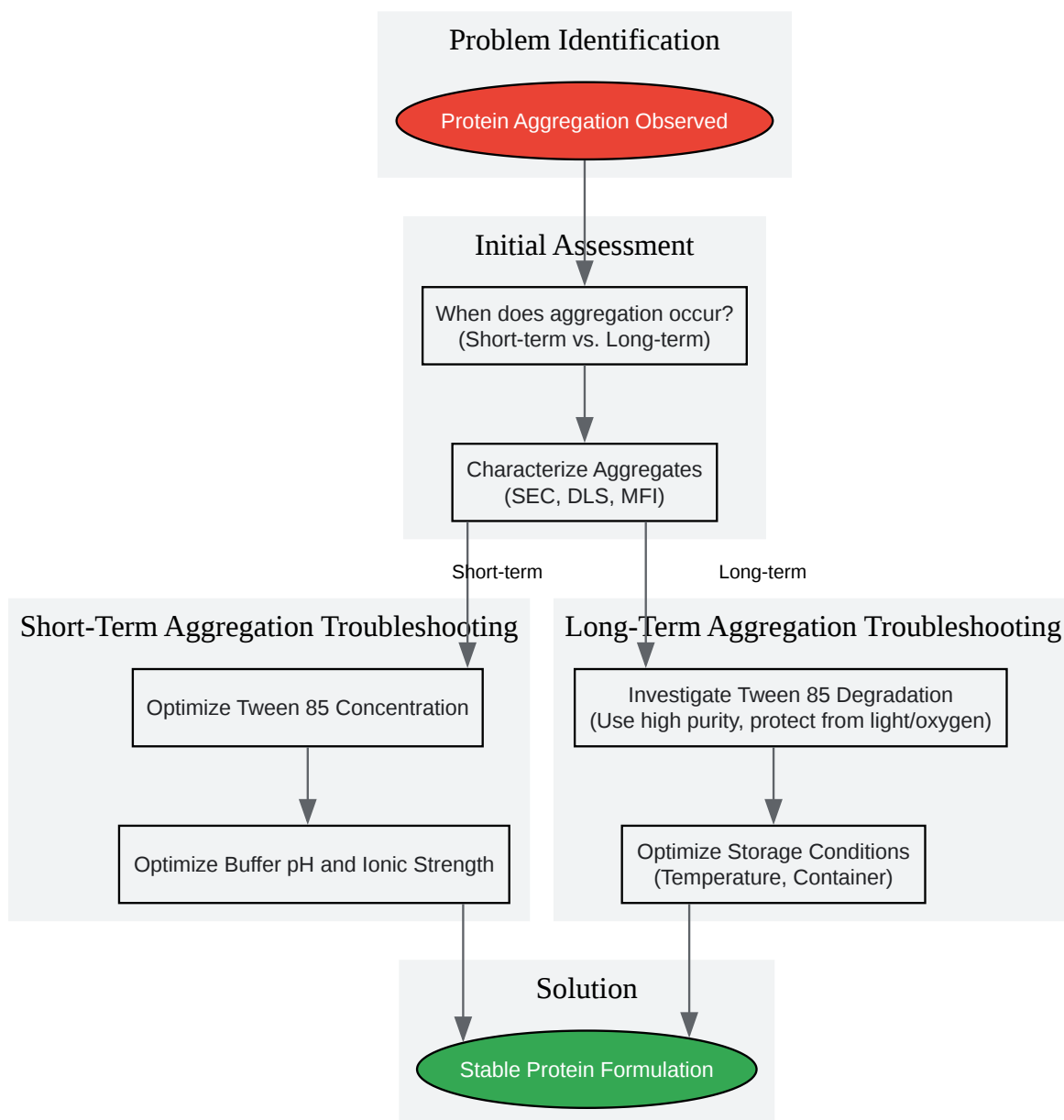
Objective: To detect, quantify, and characterize sub-visible particles in the formulation.

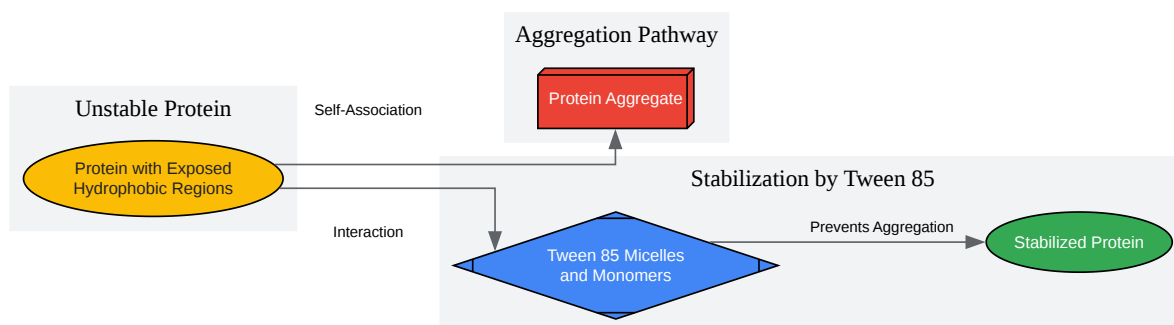
Methodology:

- System Preparation:
 - Prime the MFI system with particle-free water or your formulation buffer to ensure a clean flow path.
- Sample Analysis:
 - Gently mix your sample to ensure homogeneity without introducing air bubbles.

- Draw the sample through the flow cell. The instrument will capture images of the particles as they pass through.
- Data Analysis:
 - The software will analyze the images to determine the number, size, and morphology (e.g., aspect ratio, circularity) of the particles.
 - This data can be used to differentiate between protein aggregates, silicone oil droplets, and other contaminants.

Visualizations





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